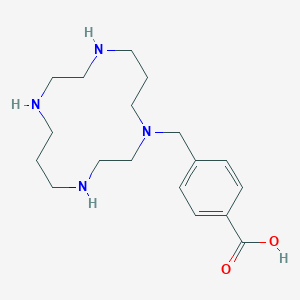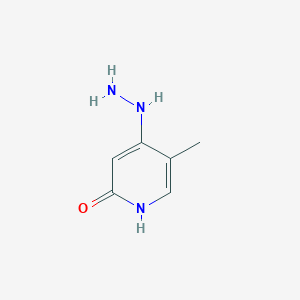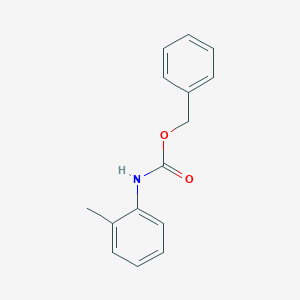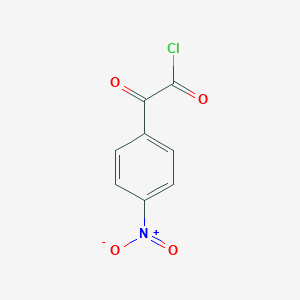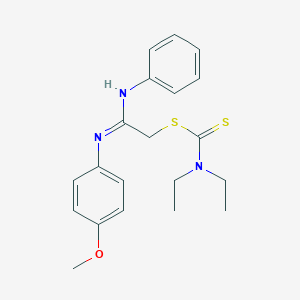
Carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester, also known as N,N-diethyl-2-[(4-methoxyphenyl)amino]-2-(phenylimino)ethanethioamide, is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester has been studied for its ability to chelate metal ions, which may have implications for the treatment of metal-related diseases. In pharmacology, this compound has been investigated for its potential as a drug delivery system, as it can form stable complexes with metal ions and other drugs.
Mécanisme D'action
The mechanism of action of carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester is not fully understood. However, it is believed to exert its biological effects through its ability to chelate metal ions and form stable complexes with other drugs. This may result in the disruption of cellular processes and the inhibition of cancer cell growth.
Effets Biochimiques Et Physiologiques
Carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester has been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester in lab experiments is its ability to form stable complexes with metal ions and other drugs. This may make it a useful tool for drug delivery and the treatment of metal-related diseases. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester. One direction is to investigate its potential as an anticancer agent in vivo, as most studies have been conducted in vitro. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug delivery and the treatment of metal-related diseases. Finally, the development of novel derivatives of carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester may lead to the discovery of compounds with improved biological activity and reduced toxicity.
Méthodes De Synthèse
Carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester can be synthesized by the reaction of Carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester2-aminobenzamide with 4-methoxybenzaldehyde and phenyl isothiocyanate in ethanol. The reaction is carried out under reflux conditions for several hours, and the resulting product is then purified by recrystallization.
Propriétés
Numéro CAS |
105858-88-6 |
|---|---|
Nom du produit |
Carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester |
Formule moléculaire |
C20H25N3OS2 |
Poids moléculaire |
387.6 g/mol |
Nom IUPAC |
[2-anilino-2-(4-methoxyphenyl)iminoethyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C20H25N3OS2/c1-4-23(5-2)20(25)26-15-19(21-16-9-7-6-8-10-16)22-17-11-13-18(24-3)14-12-17/h6-14H,4-5,15H2,1-3H3,(H,21,22) |
Clé InChI |
ZZCQVBJSBNDULC-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)SCC(=NC1=CC=C(C=C1)OC)NC2=CC=CC=C2 |
SMILES canonique |
CCN(CC)C(=S)SCC(=NC1=CC=C(C=C1)OC)NC2=CC=CC=C2 |
Autres numéros CAS |
105858-88-6 |
Synonymes |
Diethylcarbamodithioic acid 2-((4-methoxyphenyl)amino)-2-(phenylimino) ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



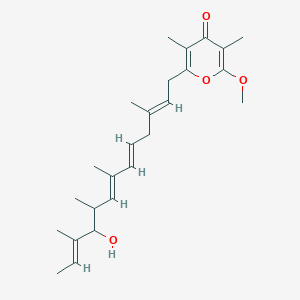
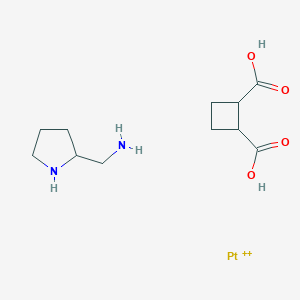
![4-Hydroxy-3-methyl-1,3-diazaspiro[4.4]nonan-2-one](/img/structure/B11342.png)
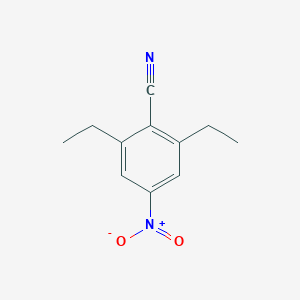


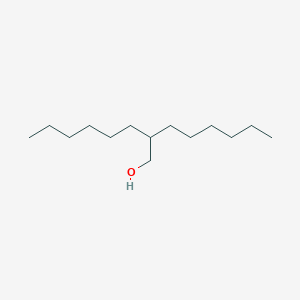
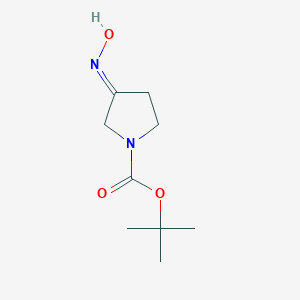
![2,3-Dihydrofuro[2,3-c]pyridin-3-ol](/img/structure/B11355.png)
